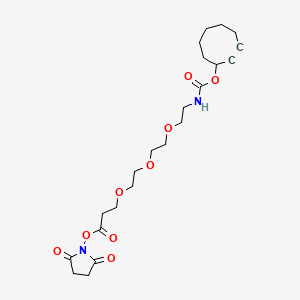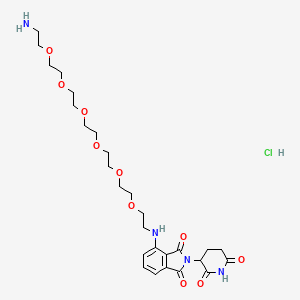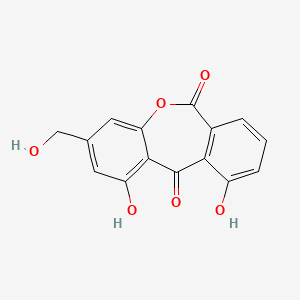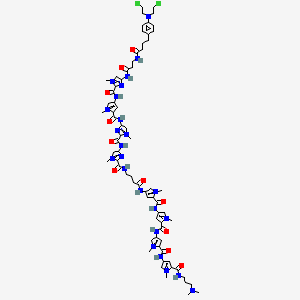
Runx-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Runx-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for such inhibitors typically involve:
Formation of the core scaffold: This step often includes cyclization reactions or coupling reactions to form the core structure.
Functionalization: Introduction of functional groups that enhance binding affinity and specificity to the RUNX-binding sequences.
Purification: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistency and purity of the product, and adhering to regulatory standards for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
Runx-IN-1 primarily undergoes covalent bonding reactions with RUNX-binding sequences. This covalent attachment is crucial for its inhibitory function.
Common Reagents and Conditions
Reagents: The synthesis of this compound may involve reagents such as coupling agents, protecting groups, and catalysts.
Conditions: Typical conditions include controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major product of the reaction involving this compound is the covalently bonded complex with the RUNX-binding sequence, which inhibits the RUNX proteins’ function.
Scientific Research Applications
Runx-IN-1 has significant applications in scientific research, particularly in the fields of:
Cancer Research: It is used to study the role of RUNX proteins in cancer cell proliferation and apoptosis. By inhibiting RUNX proteins, researchers can investigate their contribution to tumor growth and development.
Drug Development: this compound serves as a lead compound for developing new cancer therapies targeting RUNX proteins.
Molecular Biology: It is used to explore the molecular mechanisms of RUNX protein interactions and their regulatory pathways.
Mechanism of Action
Runx-IN-1 exerts its effects by covalently attaching to RUNX-binding sequences, thereby preventing RUNX proteins from associating with their specific targets. This inhibition leads to the activation of p53-dependent apoptosis pathways, resulting in the suppression of cancer cell proliferation . The molecular targets involved include the RUNX proteins and the p53 pathway.
Properties
Molecular Formula |
C71H88Cl2N24O11 |
|---|---|
Molecular Weight |
1524.5 g/mol |
IUPAC Name |
4-[3-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoylamino]propanoylamino]-N-[5-[[2-[[2-[[4-[[5-[[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]amino]-4-oxobutyl]carbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide |
InChI |
InChI=1S/C71H88Cl2N24O11/c1-88(2)27-13-25-75-64(101)50-31-45(36-89(50)3)78-66(103)52-33-47(38-91(52)5)80-67(104)53-32-46(37-92(53)6)79-65(102)51-30-44(35-90(51)4)77-59(99)16-12-24-76-69(106)61-84-57(42-94(61)8)87-71(108)63-85-56(41-96(63)10)86-68(105)54-34-48(39-93(54)7)81-70(107)62-83-55(40-95(62)9)82-60(100)21-26-74-58(98)15-11-14-43-17-19-49(20-18-43)97(28-22-72)29-23-73/h17-20,30-42H,11-16,21-29H2,1-10H3,(H,74,98)(H,75,101)(H,76,106)(H,77,99)(H,78,103)(H,79,102)(H,80,104)(H,81,107)(H,82,100)(H,86,105)(H,87,108) |
InChI Key |
KEMUNUGWVPYFER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC(=O)CCCNC(=O)C5=NC(=CN5C)NC(=O)C6=NC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)C8=NC(=CN8C)NC(=O)CCNC(=O)CCCC9=CC=C(C=C9)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


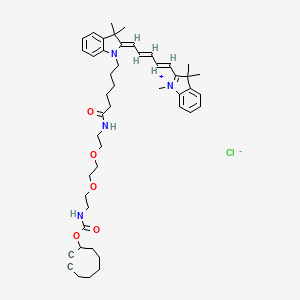


![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

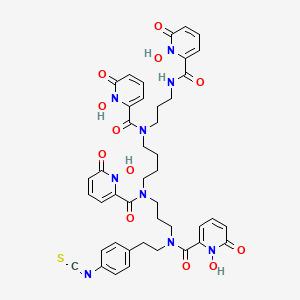
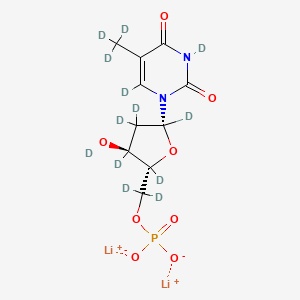
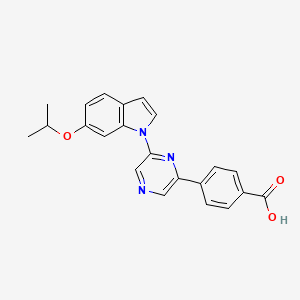
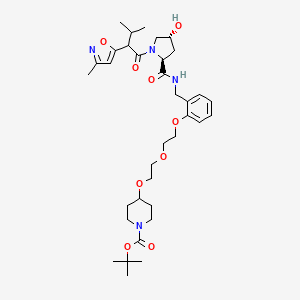
![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)
